molecular formula C6H13NO B582387 (S)-(1-Methylpyrrolidin-3-YL)methanol CAS No. 1210934-04-5

(S)-(1-Methylpyrrolidin-3-YL)methanol

Cat. No. B582387
M. Wt: 115.176
InChI Key: NPWMWLAPRVMNBN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-(1-Methylpyrrolidin-3-YL)methanol” is a derivative of methanol, which is the simplest alcohol with the chemical formula CH3OH . It consists of a methyl group linked with a hydroxyl group . It is a clear, volatile, flammable, and highly toxic liquid .


Synthesis Analysis

Methanol is conventionally produced by steam reforming of natural gas to form syngas, followed by catalytic conversion into methanol . Alternatively, methanotrophic microorganisms are being explored as a biological alternative for methanol production, under milder process conditions .


Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) . It is not a hydrocarbon since the hydroxyl group is chemically bonded to the carbon atom .


Chemical Reactions Analysis

Methanol production involves complex chemical reactions. For instance, in the power-to-methanol chain, the evaluation encompasses electrolysis technologies and catalyst developments, kinetics, reactor technology options for methanol synthesis .


Physical And Chemical Properties Analysis

Methanol is a colorless, volatile, flammable liquid with a distinctive alcoholic odor similar to that of ethanol . It has polar properties, making it a good solvent . It has a specific gravity of 0.793 and a boiling point of 65°C .

Scientific Research Applications

  • Chiral Catalysis and Asymmetric Autocatalysis : (S)-(1-Methylpyrrolidin-3-YL)methanol, under different names, has been used in chiral catalysis. For instance, Diphenyl(1-methylpyrrolidin-2-yl)methanol and N, N-dibutylnorephedrine have been employed as chiral catalysts for the addition of dialkylzincs to aldehydes, leading to the formation of sec-alcohols with high enantiomeric excesses (Soai & Shibata, 1997).

  • Synthesis of Optically Active Polymers : In a study on the anionic polymerization of (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, an optically active polymer of helical conformation was synthesized. This polymer showed reversible helix-helix transitions in solutions containing methanol and acid (Okamoto, Nakano, Ono, & Hatada, 1991).

  • Asymmetric Synthesis in Organometallic Chemistry : The compound has been used in the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation with dialkylzinc, demonstrating high enantiotopic group- and face-selectivity (Takemoto et al., 1996).

  • Methanol as a Chemical Synthon and Hydrogen Source : Research has shown the effective utilization of methanol in organic synthesis, where it serves as both a C1 synthon and a hydrogen source for selective N-methylation of amines (Sarki et al., 2021).

  • Application in Lipid Dynamics and Biological Membranes : Methanol's influence on lipid dynamics, particularly in enhancing 1,2-dimyristoyl-sn-glycero-3-phosphocholine transfer and flip-flop kinetics, has been studied. This has implications for understanding bilayer composition and cell survival (Nguyen et al., 2019).

  • Methanol in Industrial Biotechnology : Methanol is recognized as a valuable feedstock for biotechnology, used in the biological conversion of methanol to specialty chemicals in organisms like E. coli (Whitaker et al., 2017).

  • Methanol's Role in Methylotrophic Bacteria : The use of methanol as a substrate for methylotrophic bacteria like Methylobacterium extorquens has been explored for the development of bioprocesses based on methanol (Ochsner et al., 2014).

Safety And Hazards

Methanol is a poisonous substance that can be absorbed through the eyes, skin, lungs, and digestive system . Overexposure can cause death . It is also a dangerous poison; many cases of blindness or death have been caused by drinking mixtures containing it .

Future Directions

Methanol is seen as a potential alternative to petroleum-based fuels due to its high oxygen content causing clean combustion, and reduced soot and smoke emissions . It is also regarded as an important material in chemical synthesis . Its derivatives are used in great quantities for building up a vast number of compounds, among them many important synthetic dyestuffs, resins, pharmaceuticals, and perfumes .

properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMWLAPRVMNBN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(1-Methylpyrrolidin-3-YL)methanol

Citations

For This Compound
1
Citations
L Zhai, J Sun, J Ji, L He, Y Gao, J Ji, Y Liu, Y Mu… - Russian Journal of …, 2022 - Springer
A series of new imidate derivatives of avibactam (diazabicyclooctane derivative) was prepared for their prospective β-lactamase inhibition activity. The compounds (VIIa–m) were …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.